molecular formula C11H23Cl2N2O2P B14439734 Tetrahydro-2-(bis(2-chloroethyl)amino)-4-methyl-6-propyl-2H-1,3,2-oxazaphosphorine 2-oxide CAS No. 78220-02-7

Tetrahydro-2-(bis(2-chloroethyl)amino)-4-methyl-6-propyl-2H-1,3,2-oxazaphosphorine 2-oxide

Cat. No.: B14439734
CAS No.: 78220-02-7
M. Wt: 317.19 g/mol
InChI Key: ZTPMQUASYVSDPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclophosphamide is synthesized through a multi-step process. The initial step involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with 3-hydroxypropylamine to produce cyclophosphamide .

Industrial Production Methods

Industrial production of cyclophosphamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Cyclophosphamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclophosphamide has a wide range of scientific research applications:

Mechanism of Action

Cyclophosphamide exerts its effects by cross-linking DNA strands, which inhibits DNA replication and transcription. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The molecular targets include DNA and various enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Cyclophosphamide is unique among nitrogen mustard derivatives due to its relatively low toxicity and high efficacy. Similar compounds include:

    Ifosfamide: Another nitrogen mustard derivative with similar mechanisms but different pharmacokinetics.

    Chlorambucil: A less potent nitrogen mustard used in the treatment of chronic lymphocytic leukemia.

    Melphalan: Used primarily in the treatment of multiple myeloma.

Cyclophosphamide stands out due to its broad spectrum of activity and its ability to be used in combination with other chemotherapeutic agents.

Properties

CAS No.

78220-02-7

Molecular Formula

C11H23Cl2N2O2P

Molecular Weight

317.19 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-methyl-2-oxo-6-propyl-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C11H23Cl2N2O2P/c1-3-4-11-9-10(2)14-18(16,17-11)15(7-5-12)8-6-13/h10-11H,3-9H2,1-2H3,(H,14,16)

InChI Key

ZTPMQUASYVSDPO-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(NP(=O)(O1)N(CCCl)CCCl)C

Origin of Product

United States

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